2-[(Oxan-2-yl)oxy]benzaldehyde
Description
2-[(Oxan-2-yl)oxy]benzaldehyde is a benzaldehyde derivative featuring a tetrahydropyran (oxane) ether substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol. The oxane group introduces a six-membered oxygen-containing ring, enhancing solubility in polar organic solvents while maintaining moderate hydrophobicity. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems or functionalized aldehydes in agrochemical and pharmaceutical research .
Properties
CAS No. |
85604-67-7 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(oxan-2-yloxy)benzaldehyde |
InChI |
InChI=1S/C12H14O3/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12/h1-2,5-6,9,12H,3-4,7-8H2 |
InChI Key |
LNGKTZCFGWVVOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC=CC=C2C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-[(Oxan-2-yl)oxy]benzaldehyde with four analogs:
Key Observations:
- Substituent Effects on Reactivity: The oxan-2-yl group (electron-donating ether) stabilizes the aldehyde via resonance, reducing electrophilicity compared to electron-withdrawing groups like the trifluoromethylpyrimidinyl in C₁₂H₇F₃N₂O₂ . The diphenylphosphino group in C₁₉H₁₅OP enhances electron density at the aldehyde, making it a strong ligand for transition-metal catalysis .
Solubility and Stability :
Crystallographic and Hydrogen-Bonding Behavior
- This compound: Limited crystallographic data are available, but analogous compounds (e.g., 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzaldehyde) form hydrogen-bonded networks stabilizing their solid-state structures .
- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid (): Exhibits planar geometry with intermolecular O–H⋯O and C–H⋯O bonds, suggesting similar hydrogen-bonding tendencies in benzaldehyde derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
